ethyl 2-[(3-nitrobenzoyl)amino]benzoate
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Overview
Description
Ethyl 2-[(3-nitrobenzoyl)amino]benzoate is an organic compound with the molecular formula C16H14N2O5 and a molecular weight of 314.3 g/mol. This compound is characterized by its nitrobenzoyl group attached to an amino benzoate moiety, making it a significant molecule in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The synthesis of this compound typically begins with the nitration of benzene to produce 3-nitrobenzoic acid. This is achieved by treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Amination Reaction: The 3-nitrobenzoic acid is then converted to its corresponding amine derivative through an amination reaction, often using ammonia or an amine source under specific conditions.
Esterification Reaction: Finally, the amine derivative undergoes esterification with ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration, amination, and esterification reactions. These processes are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the nitro group, resulting in the formation of nitroso compounds or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, producing a different class of compounds.
Substitution Reactions: The compound can participate in substitution reactions, where the nitro group or the ester moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrophenols, and other oxidized forms.
Reduction Products: Amines and their derivatives.
Substitution Products: Various substituted benzene derivatives, depending on the reagents used.
Scientific Research Applications
Ethyl 2-[(3-nitrobenzoyl)amino]benzoate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in biochemical studies to understand the interactions of nitro-containing compounds with biological systems.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 2-[(3-nitrobenzoyl)amino]benzoate exerts its effects involves its interaction with molecular targets and pathways. The nitro group is known to participate in redox reactions, which can affect cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-[(2-nitrobenzoyl)amino]benzoate: Similar structure but with a different position of the nitro group on the benzene ring.
Ethyl 2-[(4-nitrobenzoyl)amino]benzoate: Another positional isomer with the nitro group at the para position.
Ethyl 2-[(3-nitrobenzoyl)hydrazono]butanoate: Contains a hydrazono group instead of the amino group.
Uniqueness: Ethyl 2-[(3-nitrobenzoyl)amino]benzoate is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. The meta position of the nitro group provides distinct chemical properties compared to its ortho and para isomers.
Properties
IUPAC Name |
ethyl 2-[(3-nitrobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-2-23-16(20)13-8-3-4-9-14(13)17-15(19)11-6-5-7-12(10-11)18(21)22/h3-10H,2H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAUIVVHDYMSIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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